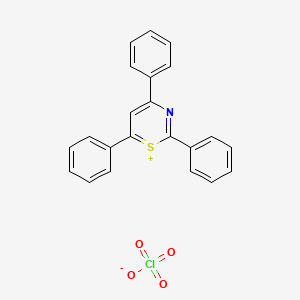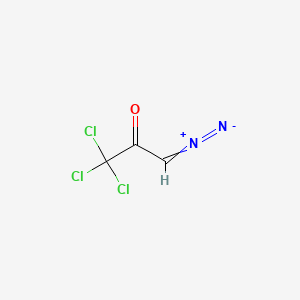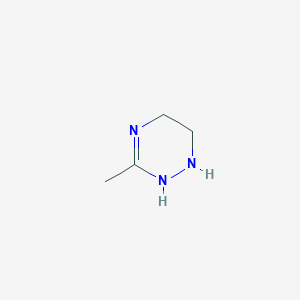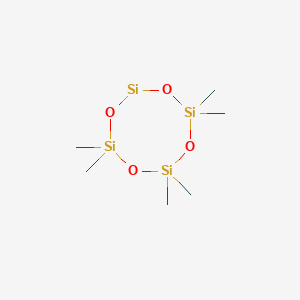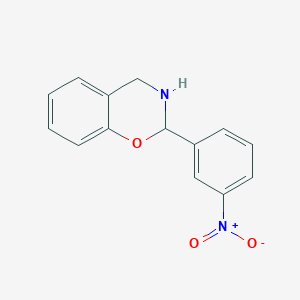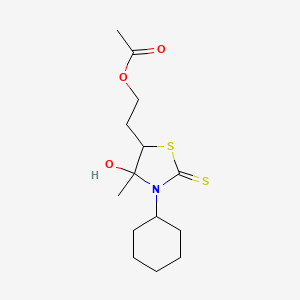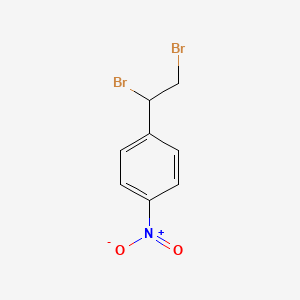
1-(1,2-Dibromoethyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dibromoethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a dibromoethyl group (-CHBr-CH2Br) at the para position relative to the nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1,2-Dibromoethyl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-nitrobenzyl alcohol to form 4-nitrobenzyl bromide, followed by further bromination to introduce the second bromine atom. The reaction conditions typically involve the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2-Dibromoethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromoethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products, such as the conversion of the nitro group to a nitroso group (-NO) or a nitrosonium ion (NO+).
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions.
Reduction Reactions: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used under atmospheric pressure or slightly elevated pressures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Major Products Formed
Substitution Reactions: Products such as 1-(1-hydroxyethyl)-4-nitrobenzene or 1-(1-aminoethyl)-4-nitrobenzene.
Reduction Reactions: 1-(1,2-Dibromoethyl)-4-aminobenzene.
Oxidation Reactions: Products such as 1-(1,2-Dibromoethyl)-4-nitrosobenzene.
Aplicaciones Científicas De Investigación
1-(1,2-Dibromoethyl)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive bromine atoms.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and flame retardants.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dibromoethyl)-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the dibromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways involved may include interactions with enzymes, proteins, and other biomolecules, leading to potential biological effects.
Comparación Con Compuestos Similares
1-(1,2-Dibromoethyl)-4-nitrobenzene can be compared with other similar compounds, such as:
1-(1,2-Dibromoethyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
1-(1,2-Dibromoethyl)benzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: A structurally related compound with different applications, particularly in the field of flame retardants.
Propiedades
Número CAS |
21086-34-0 |
|---|---|
Fórmula molecular |
C8H7Br2NO2 |
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
1-(1,2-dibromoethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c9-5-8(10)6-1-3-7(4-2-6)11(12)13/h1-4,8H,5H2 |
Clave InChI |
SXKODRJPXWKNPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CBr)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
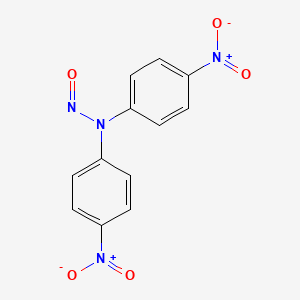
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
